molecular formula C21H22N2O4 B7710459 N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No.: B7710459
M. Wt: 366.4 g/mol
InChI Key: BIUHZYJGQKMOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It belongs to the class of drugs known as angiotensin II type 2 receptor antagonists. EMA401 has been shown to be effective in preclinical models of neuropathic pain, and it is currently undergoing clinical trials for the treatment of chronic pain in humans.

Mechanism of Action

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide works by blocking the angiotensin II type 2 receptor, which is involved in the regulation of pain sensation. By blocking this receptor, this compound reduces the transmission of pain signals in the nervous system, leading to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of pain-sensing neurons in the spinal cord, and to reduce the release of pro-inflammatory cytokines that are involved in the development of chronic pain. This compound has also been shown to increase the production of endogenous opioids, which are natural painkillers produced by the body.

Advantages and Limitations for Lab Experiments

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a small molecule drug that can easily penetrate cell membranes, making it suitable for use in in vitro studies. It has also been shown to be effective in a variety of preclinical models of chronic pain, making it a useful tool for studying the mechanisms of chronic pain. However, this compound has some limitations for use in laboratory experiments. It is a relatively new drug, and its long-term effects are not yet fully understood. In addition, its mechanism of action is not yet fully elucidated, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is in the development of new formulations of the drug that can be administered more easily and effectively. Another area of interest is in the identification of biomarkers that can be used to predict patient response to the drug. Additionally, further research is needed to fully understand the mechanisms of action of this compound, and to identify potential drug targets for the development of new pain treatments.

Synthesis Methods

The synthesis of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethylamine to form the corresponding Schiff base. This is followed by the reaction of the Schiff base with 2-bromo-3,4-dimethoxybenzaldehyde to form the final product, this compound.

Scientific Research Applications

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal cord injury. Clinical trials have also demonstrated its efficacy in reducing pain in patients with post-herpetic neuralgia.

Properties

IUPAC Name

N-ethyl-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-23(21(25)15-9-10-18(26-2)19(12-15)27-3)13-16-11-14-7-5-6-8-17(14)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUHZYJGQKMOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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